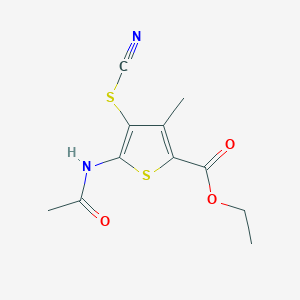
Ethyl 5-acetamido-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances, allowing the structure of the compound to be determined from the name .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide valuable information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Antimicrobial Activity
Thiophene derivatives have been synthesized and evaluated for their antimicrobial activity . They show promise against a range of bacterial and fungal species. For instance, certain thiophene compounds have demonstrated potent antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .
Antioxidant Properties
These compounds also exhibit antioxidant properties , which are crucial in protecting cells from oxidative stress that can lead to chronic diseases. The antioxidant activity is measured by methods such as the DPPH assay, where some thiophene derivatives have shown significant free radical scavenging activity .
Anticorrosion Applications
In the field of materials science, thiophene derivatives have been used for anticorrosion applications . They can be applied as coatings or additives to prevent metal corrosion, which is a major concern in industries such as construction and maritime .
Anticancer Potential
Thiophene derivatives are being explored for their anticancer potential . Some compounds have shown cytotoxic activity against cancer cell lines, such as the human lung cancer cell line A-549, indicating their potential use in cancer therapy .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways can be beneficial in treating conditions like arthritis .
Psychotropic Effects
Thiophene compounds have shown psychotropic effects , which could lead to the development of new medications for psychiatric disorders. Their impact on neurotransmitter systems may be harnessed to treat conditions such as anxiety and psychosis .
Kinase Inhibition
These compounds have been studied for their ability to inhibit kinases, enzymes that play a key role in signaling pathways within cells. Kinase inhibition is a therapeutic strategy in diseases like cancer, where abnormal kinase activity drives cell proliferation .
Estrogen Receptor Modulation
Thiophene derivatives can act as estrogen receptor modulators , which has implications in treating hormone-related conditions. They could potentially be used in hormone replacement therapy or in the treatment of breast cancer .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-acetamido-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-4-16-11(15)9-6(2)8(17-5-12)10(18-9)13-7(3)14/h4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSIICBPOFJXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C)SC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)
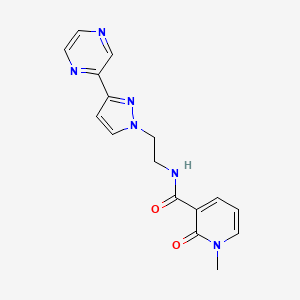
![N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2921163.png)
![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)

![(2R,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/no-structure.png)
![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)
![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)
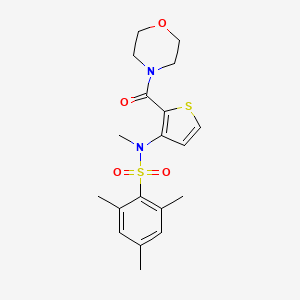
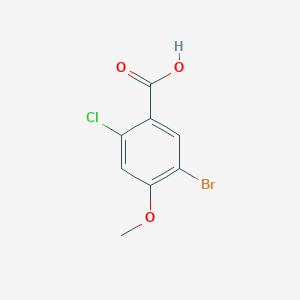
![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2921180.png)
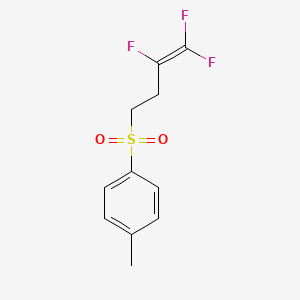
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)